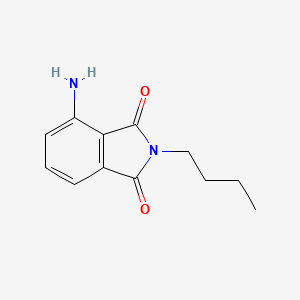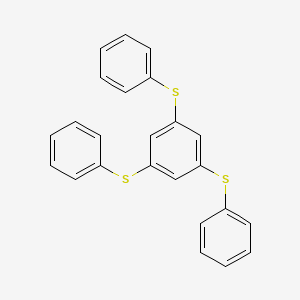
1,3,5-Tris(phenylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(phenylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with three phenylsulfanyl groups at the 1, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tris(phenylsulfanyl)benzene can be synthesized through a multi-step process involving the introduction of phenylsulfanyl groups onto a benzene ring. One common method involves the reaction of 1,3,5-tribromobenzene with thiophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiophenol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Functionalized benzene derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(phenylsulfanyl)benzene has several applications in scientific research:
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(phenylsulfanyl)benzene in chemical reactions involves the interaction of its phenylsulfanyl groups with various reagents. These groups can act as nucleophiles or electrophiles, depending on the reaction conditions, facilitating a wide range of chemical transformations. The benzene ring provides a stable framework that supports these reactions, allowing for the formation of diverse products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(phenylethynyl)benzene: Similar in structure but with ethynyl groups instead of phenylsulfanyl groups.
1,3,5-Tris(phenyl)benzene: Lacks the sulfur atoms present in 1,3,5-Tris(phenylsulfanyl)benzene.
1,3,5-Tris(phenylsulfonyl)benzene: Contains sulfonyl groups instead of sulfanyl groups.
Uniqueness
This compound is unique due to the presence of phenylsulfanyl groups, which impart distinct electronic and steric properties to the molecule
Eigenschaften
CAS-Nummer |
3379-62-2 |
|---|---|
Molekularformel |
C24H18S3 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
1,3,5-tris(phenylsulfanyl)benzene |
InChI |
InChI=1S/C24H18S3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18H |
InChI-Schlüssel |
SZKJBOSLHMISRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


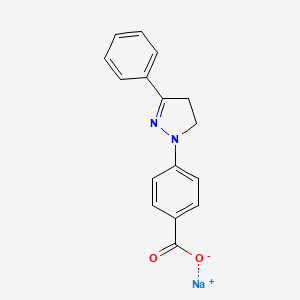
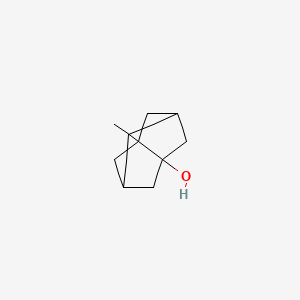
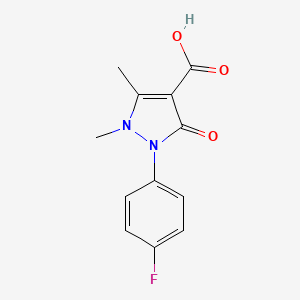

![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
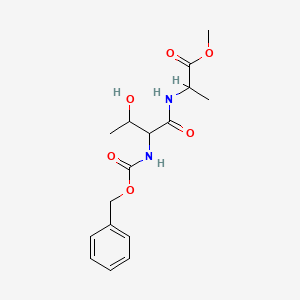
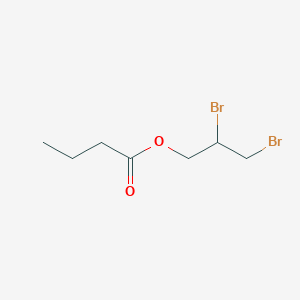
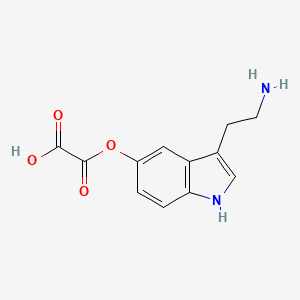
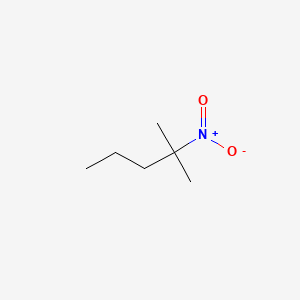
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
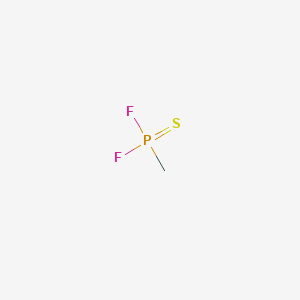
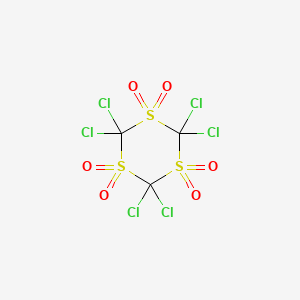
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
